3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that contains a benzothiophene ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable benzothiophene derivative, followed by cyclization with a triazine precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazine moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxybenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- 3-ethoxy-4-hydroxybenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- 3,4,5-trimethoxybenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
Uniqueness
3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its specific fusion of benzothiophene and triazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C16H15N3OS/c20-16-14-12-8-4-5-9-13(12)21-15(14)17-18-19(16)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
IKNGHOIOMPZCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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